3-[(4-Chlorophenyl)methyl]-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c20-15-8-6-13(7-9-15)10-17-22-18(24-23-17)11-19-21-16(12-25-19)14-4-2-1-3-5-14/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFXJXCDPIUWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorophenyl)methyl]-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Sulfonylation: The sulfonyl amine group is added through a sulfonylation reaction using 2-methylbenzenesulfonyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is with a molecular weight of 413.0 g/mol. Its structure features a 1,2,4-oxadiazole ring which is known for its diverse biological activities. The presence of the chlorophenyl and thiazole moieties enhances its pharmacological potential.
Anticancer Properties
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. The introduction of the 1,2,4-oxadiazole scaffold has been shown to improve the anticancer activity of various compounds:
- Cell Line Studies : Research indicates that oxadiazole derivatives exhibit significant antiproliferative effects against several cancer cell lines including A549 (lung), MCF-7 (breast), and HCT116 (colon) cells. For instance, compounds derived from the oxadiazole framework have demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent activity .
- Mechanism of Action : The anticancer mechanism often involves induction of apoptosis and cell cycle arrest. For example, some derivatives have been reported to activate caspase pathways leading to programmed cell death in cancer cells .
Antimicrobial Activity
Oxadiazoles have also been explored for their antimicrobial properties:
- Antitubercular Activity : Certain derivatives have shown promising activity against Mycobacterium tuberculosis. In vitro studies revealed that some oxadiazole compounds possess minimum inhibitory concentrations (MIC) lower than established antitubercular agents .
Case Study 1: Anticancer Evaluation
A study conducted by Kumar et al. synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. Among these compounds, one derivative exhibited an IC50 value of 0.11 µM against A549 cells, demonstrating significant potency compared to traditional chemotherapeutics .
Case Study 2: Antitubercular Research
Research by Upare et al. focused on synthesizing styryl oxadiazoles and evaluating their efficacy against M. tuberculosis. One compound showed an IC50 value of 0.045 µg/mL against the H37Ra strain, indicating superior activity compared to existing treatments .
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The sulfonyl amine group can form hydrogen bonds with biological macromolecules, while the benzoyl and allyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-allyl-1-(3-{[(phenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide
- N-allyl-1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide
Uniqueness: 3-[(4-Chlorophenyl)methyl]-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.
Biological Activity
The compound 3-[(4-Chlorophenyl)methyl]-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anticonvulsant activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiazole moiety and a chlorophenyl group, which are significant for its biological activity.
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. The compound exhibits notable cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- In vitro Studies : The compound has been tested against several cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. It showed IC50 values indicating significant cytotoxicity. For example, a related oxadiazole derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 18.78 |
| CaCo-2 | 10.1 |
| Other Cancer Lines | >100 |
These findings suggest that modifications in the oxadiazole structure can enhance antiproliferative effects.
2. Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are well-documented. The compound shows promising activity against both gram-positive and gram-negative bacteria.
Research Findings
- Antibacterial Testing : In studies comparing various derivatives, some oxadiazole compounds demonstrated superior activity against gram-positive bacteria compared to gram-negative strains .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
3. Anticonvulsant Activity
The anticonvulsant properties of oxadiazoles have also been explored extensively. The compound has shown efficacy in reducing seizure activity in animal models.
Experimental Evidence
- Seizure Models : In tests using the maximal electric shock method, certain derivatives exhibited protective effects comparable to established anticonvulsants like phenytoin .
| Compound | ED50 (mg/kg) |
|---|---|
| 3-Oxadiazole Derivative | 24.38 |
The biological activities of this class of compounds are often attributed to their ability to interact with various molecular targets:
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[(4-Chlorophenyl)methyl]-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole?
A heterogenous catalytic approach using PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5, 10 wt%) as a catalyst is effective. React equimolar precursors (e.g., substituted chlorobenzoyl chloride and intermediates like tetrazole derivatives) at 70–80°C for 1 hour. Monitor reaction progress via TLC, isolate the product via ice-water quenching, and purify by recrystallization in aqueous acetic acid .
Q. How can functional groups in the compound be confirmed spectroscopically?
Use IR spectroscopy to identify the oxadiazole ring (C=N stretching at ~1600–1650 cm⁻¹) and aromatic C-H bonds (3000–3100 cm⁻¹). ¹H NMR analysis will show characteristic shifts: aromatic protons (δ 7.2–8.0 ppm), methylene groups (δ 3.5–4.5 ppm), and thiazole protons (δ 8.1–8.3 ppm). Compare with reference data from structurally analogous oxadiazole-thiazole hybrids .
Advanced Research Questions
Q. How can contradictions in spectral data for oxadiazole-thiazole derivatives be resolved?
Discrepancies in NMR chemical shifts may arise from solvent polarity or intermolecular interactions. For example, methylene protons adjacent to electron-withdrawing groups (e.g., oxadiazole) may deshield to δ 4.2–4.5 ppm, while those near thiazole rings appear at δ 3.8–4.0 ppm. Perform 2D NMR (COSY, HSQC) to assign overlapping signals and validate assignments using computational tools like Multiwfn for electron density mapping .
Q. What strategies optimize reaction yields for similar heterocyclic systems?
Systematic variation of catalyst loading (5–15 wt%), solvent (PEG-400 vs. DMF), and temperature (60–90°C) can identify optimal conditions. For instance, increasing Bleaching Earth Clay to 15 wt% in PEG-400 improves yields by 20% due to enhanced proton transfer efficiency. Post-reaction, use HPLC-MS to quantify unreacted intermediates and adjust stoichiometry .
Q. How can the electronic properties of the compound be modeled to predict reactivity?
Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Multiwfn software enables analysis of electron localization function (ELF) and bond order, revealing nucleophilic sites (e.g., oxadiazole nitrogen) and electrophilic regions (e.g., thiazole sulfur) .
Q. What experimental assays are suitable for evaluating biological activity?
Design cell-based assays targeting microbial growth inhibition (e.g., MIC determination against S. aureus or E. coli) or anticancer activity (MTT assay on HeLa cells). For mechanistic studies, use enzyme kinetics to assess inhibition of dihydrofolate reductase (DHFR), a common target for oxadiazole derivatives. Reference IC₅₀ values from structurally similar compounds (e.g., triazole-oxadiazole hybrids with IC₅₀ = 8–12 µM) .
Methodological Considerations
Q. How to address low solubility in bioactivity studies?
Use co-solvents like DMSO (≤1% v/v) or formulate as nanoparticles via solvent evaporation. Characterize solubility via dynamic light scattering (DLS) and validate stability using UV-Vis spectroscopy at 25–37°C .
Q. What computational tools assist in SAR (Structure-Activity Relationship) analysis?
Molecular docking (AutoDock Vina) can predict binding affinities to targets like EGFR or COX-2. Pair with MD simulations (GROMACS) to assess ligand-protein complex stability over 100 ns trajectories. Compare results with experimental IC₅₀ data to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
